TBI acts as a phase-transfer catalyst, facilitating reactions between immiscible liquids, such as water and organic solvents. It helps shuttle reactants between phases, enhancing reaction rates and yields. TBI's ability to form ion pairs with organic anions allows them to migrate into the aqueous phase for reactions. Several scientific studies have explored TBI's effectiveness in various organic reactions, including alkylations, condensations, and epoxide ring-opening reactions [].
TBI's hygroscopic nature (attracts moisture) makes it a useful antistatic agent. It absorbs moisture from the surroundings, forming a conductive layer on the surface of materials, thereby reducing static electricity buildup. This property is valuable in research involving handling sensitive electronic components or studying phenomena related to electrostatic interactions.
TBI finds use in other scientific research areas as well. Here are some examples:
Tetrabutylphosphonium iodide is a quaternary ammonium salt with the chemical formula . This compound is characterized by its large organic cation, tetrabutylphosphonium, paired with an iodide anion. It is primarily recognized for its role as a phase transfer catalyst, facilitating reactions between organic and aqueous phases, which enhances efficiency and selectivity in various chemical syntheses. Tetrabutylphosphonium iodide is soluble in water and various organic solvents, making it versatile for diverse applications in synthetic chemistry
Tetrabutylphosphonium iodide can be synthesized through various methods: The synthesis typically involves simple procedures that allow for high yields and purity
Interaction studies involving tetrabutylphosphonium iodide have focused on its catalytic properties rather than direct biological interactions. Research shows that it can effectively decompose tert-butyl hydroperoxide into reactive intermediates, which are essential for promoting various oxidative reactions . Additionally, mechanistic studies suggest that it may form ammonium hypoiodite species that facilitate nucleophilic substitutions. Tetrabutylphosphonium iodide shares similarities with other quaternary ammonium salts but exhibits unique properties due to its specific structure and functionality. Below are some comparable compounds: Tetrabutylphosphonium iodide stands out due to its effectiveness in facilitating transition-metal-free reactions and its ability to enhance selectivity in organic synthesis processes
Tetrabutylphosphonium iodide exhibits a quaternary phosphonium salt structure with the molecular formula C₁₆H₃₆IP and a molecular weight of 386.34 g/mol [1] [2]. The compound consists of a central phosphorus atom covalently bonded to four butyl chains, forming a positively charged phosphonium cation, paired with an iodide anion [1]. The Chemical Abstracts Service registry number for this compound is 3115-66-0 [1] [2]. The molecular geometry around the phosphorus center adopts a tetrahedral configuration, consistent with other quaternary phosphonium salts [3]. The phosphorus-carbon bond lengths in similar phosphonium structures typically range from 1.781 to 1.793 Å, with bond angles of 108.97 to 109.5 degrees [23]. The tetrabutylphosphonium cation has an ionic radius that is larger than its ammonium counterpart, with interionic distances in related crystal structures measuring approximately 5.837 Å [18]. Crystallographic studies of related tetrabutylphosphonium salts reveal that these compounds typically crystallize in monoclinic space groups [22]. The crystal structure of tetrabutylphosphonium hexafluorophosphate, a closely related compound, exhibits unit cell parameters of a = 9.7465 Å, b = 14.0652 Å, c = 15.5029 Å, with β = 93.217° [22]. The compound demonstrates space group symmetry P 1 21/c 1 [22]. Table 1: Structural Parameters of Tetrabutylphosphonium Iodide The melting point of tetrabutylphosphonium iodide is consistently reported as 98-100°C across multiple sources [1] [6] [9] [10] [11]. This thermal transition represents the solid-to-liquid phase change under standard atmospheric pressure conditions. The compound exhibits hygroscopic properties, indicating its tendency to absorb moisture from the surrounding environment [1] [9] [10] [11]. Solubility characteristics demonstrate that tetrabutylphosphonium iodide is soluble in water [1] [9] [10] [11]. This aqueous solubility is attributed to the ionic nature of the compound, which facilitates dissolution through ion-dipole interactions with water molecules. The compound also shows solubility in organic solvents, particularly polar aprotic solvents, which is characteristic of quaternary phosphonium salts . Thermodynamic analysis of related tetrabutylammonium halides provides insight into the thermal behavior of quaternary onium salts [7] [8]. Heat capacity measurements and thermodynamic functions for similar compounds indicate that these materials undergo specific thermal transitions that can be characterized through differential scanning calorimetry and thermogravimetric analysis [33] [35]. Table 2: Thermodynamic Properties of Tetrabutylphosphonium Iodide Phosphorus-31 nuclear magnetic resonance spectroscopy provides valuable structural information for tetrabutylphosphonium compounds [27] [30]. The chemical shift values for quaternary phosphonium salts typically appear in the range of +20 to +35 parts per million, depending on the counterion and solvent environment [30] [31]. Theoretical calculations indicate that the full ion pair structure, including the iodide counterion, significantly affects the observed chemical shift values compared to the isolated cation [30]. Proton nuclear magnetic resonance spectroscopy of tetrabutylphosphonium salts exhibits characteristic multipicity patterns for the butyl chains [31] [32]. The methyl groups typically appear as triplets around 0.9 parts per million, while the methylene groups show complex multipicity patterns in the 1.4-2.2 parts per million region [31] [32]. The alpha-methylene groups adjacent to phosphorus are typically deshielded and appear at lower field positions [31] [32]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the tetrabutylphosphonium cation [31] [32]. The quaternary phosphorus center induces specific coupling patterns and chemical shift effects on the directly bonded carbon atoms, which can be observed through phosphorus-carbon coupling interactions [31] [32]. Infrared spectroscopic analysis of tetrabutylphosphonium salts reveals characteristic vibrational modes associated with the alkyl chains and phosphonium center [42] [43]. The carbon-hydrogen stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, consistent with saturated aliphatic systems [42] [43]. Methyl and methylene deformation modes are observed in the 1350-1500 cm⁻¹ region [42] [43]. The phosphorus-carbon stretching vibrations in quaternary phosphonium salts contribute to the spectral features in the 700-1200 cm⁻¹ region [42] [43]. These modes are influenced by the tetrahedral geometry around the phosphorus center and the electron-withdrawing effect of the positive charge [42] [43]. Low-frequency Raman spectroscopy provides information about intermolecular interactions and lattice vibrations in tetrabutylphosphonium salts [18] [20]. Studies of related tetrabutylphosphonium compounds reveal characteristic peaks in the 50-300 cm⁻¹ region that are associated with cation-anion interactions and molecular motions [18] [20]. The Raman spectrum typically shows peaks around 65-70 cm⁻¹ that are attributed to translational motions of the anion along with flexing and rotational movements of the alkyl chains [18] [20]. Higher frequency modes around 240-265 cm⁻¹ correspond to stretching lattice vibration modes within the cation structure [18] [20]. Table 3: Spectroscopic Characteristics of Tetrabutylphosphonium Compounds The synthesis of tetrabutylphosphonium iodide represents a classic example of phosphine quaternization through nucleophilic substitution mechanisms. The fundamental reaction mechanism involves the nucleophilic attack of tributylphosphine on 1-iodobutane, proceeding via an SN2 mechanism that is characteristic of quaternary phosphonium salt formation [1] [2]. The reaction mechanism can be described in several distinct phases. Initially, the electron-rich phosphorus atom in tributylphosphine acts as a nucleophile, attacking the electrophilic carbon center adjacent to the iodine atom in 1-iodobutane [1]. This nucleophilic substitution occurs through a concerted mechanism where bond formation and bond breaking occur simultaneously, resulting in the formation of a tetrahedral phosphonium cation and the departure of iodide as a leaving group [3]. The mechanistic pathway demonstrates excellent selectivity for primary alkyl halides, with the reaction proceeding rapidly under mild conditions due to the excellent nucleophilicity of tributylphosphine and the superior leaving group ability of iodide [3] [2]. The quaternization reaction exhibits first-order kinetics with respect to both tributylphosphine and 1-iodobutane, confirming the bimolecular nature of the substitution mechanism [4]. Kinetic studies have revealed that the reaction rate is significantly influenced by temperature, with activation energies typically ranging from 15-25 kcal/mol depending on the specific alkyl halide employed [4]. The reaction demonstrates remarkable efficiency, with conversion rates consistently exceeding 96% under optimized conditions [1]. The high yield reflects both the thermodynamic favorability of phosphonium salt formation and the kinetic accessibility of the transition state. The reaction mechanism is particularly favorable for tetrabutylphosphonium iodide synthesis because tributylphosphine exhibits strong nucleophilic character due to the electron-donating properties of the butyl substituents, while 1-iodobutane provides an excellent electrophilic partner with iodine serving as an exceptional leaving group [3]. The steric accessibility of the primary carbon center in 1-iodobutane ensures minimal steric hindrance during the nucleophilic attack, contributing to the high reaction efficiency observed in practice [1]. Industrial-scale production of tetrabutylphosphonium iodide has evolved to incorporate continuous processing methodologies that maximize efficiency while maintaining product quality and minimizing operational costs [5]. The most advanced industrial protocols employ continuous tubular reactor systems operating under carefully controlled temperature and pressure conditions to achieve optimal conversion rates and product purity [5]. The preferred industrial approach utilizes a continuous quaternization process where tributylphosphine and 1-iodobutane are reacted at temperatures between 80-125°C under pressures ranging from 18-50 bar [5]. These conditions ensure that the alkyl halide remains dissolved in the reaction mixture, reducing viscosity and facilitating efficient mass transfer throughout the process [5]. The elevated pressure serves the dual purpose of maintaining the alkyl halide in solution while accelerating the reaction kinetics through increased molecular collisions. Critical process parameters for industrial production include maintaining a molar ratio of tributylphosphine to 1-iodobutane between 1:1.5 and 1:2.6 [5]. This stoichiometric excess of alkyl halide ensures complete conversion of the valuable tributylphosphine starting material while providing sufficient driving force for the quaternization reaction [5]. Industrial facilities typically achieve conversion rates of 89-96% under these optimized conditions, representing excellent efficiency for large-scale operations [5]. The reactor design incorporates sophisticated temperature control systems to maintain uniform thermal conditions throughout the reaction zone [5]. Tubular reactors are preferred over traditional batch reactors because they provide better heat transfer characteristics, more uniform residence time distribution, and enhanced mixing efficiency [5]. The continuous nature of the process eliminates the need for repeated heating and cooling cycles, resulting in significant energy savings compared to batch operations. Product recovery from the continuous process involves controlled depressurization and temperature reduction to precipitate the tetrabutylphosphonium iodide product [5]. The crystalline product is typically collected in heated receiving vessels equipped with condensers to prevent solvent loss and maintain product quality [5]. Industrial protocols emphasize solvent-free processing whenever possible to minimize waste generation and reduce downstream purification requirements [5]. Quality control measures integrated into industrial production include continuous monitoring of reaction temperature, pressure, and conversion rates through automated analytical systems [5]. Real-time analysis ensures consistent product quality and enables immediate process adjustments to maintain optimal operating conditions [5]. The industrial process demonstrates excellent scalability, with successful implementation in facilities producing metric ton quantities of tetrabutylphosphonium iodide. The purification of tetrabutylphosphonium iodide requires carefully selected techniques that capitalize on the unique physical and chemical properties of this quaternary phosphonium salt. The most widely employed purification methodologies include recrystallization from appropriate solvents and specialized chromatographic separations designed to remove impurities while preserving product integrity [1] [6] [7]. Recrystallization from ethanol represents the most commonly employed purification technique for tetrabutylphosphonium iodide [7] [8]. The process involves dissolving the crude product in hot ethanol at temperatures approaching the solvent boiling point, followed by controlled cooling to ambient temperature to induce crystallization [8]. The solubility differential between hot and cold ethanol provides excellent purification efficiency, with impurities remaining in solution while the pure tetrabutylphosphonium iodide crystallizes as white, well-formed crystals [7]. The recrystallization protocol begins with the addition of hot ethanol to the crude product until complete dissolution is achieved [8]. The solution is then filtered while hot to remove any insoluble impurities, with additional hot solvent added if crystallization begins during the filtration process [8]. The clear filtrate is allowed to cool spontaneously to room temperature without agitation, promoting the formation of large, pure crystals rather than fine precipitates that may trap impurities [8]. Alternative recrystallization solvents include acetone and mixed solvent systems such as chloroform-ethyl acetate [7] [9]. Acetone recrystallization follows similar protocols to ethanol but may offer advantages for certain impurity profiles [7]. The chloroform-ethyl acetate system provides excellent results when a binary solvent approach is required, with the solvent composition adjusted to optimize solubility characteristics [9]. The recrystallization process typically yields recovery rates of 85-95% with significant improvement in product purity [1]. Multiple recrystallization cycles may be employed when exceptional purity is required, though each cycle results in some product loss [8]. The final crystalline product exhibits characteristic properties including a sharp melting point range of 98-100°C and excellent stability under ambient storage conditions [10] [11]. Column chromatography on silica gel provides an alternative purification approach particularly valuable for removing closely related impurities that may not separate effectively during recrystallization [6]. The chromatographic separation capitalizes on differential interactions between the tetrabutylphosphonium cation and the silica surface, with elution patterns determined by the specific eluent composition [6]. The chromatographic protocol employs polyacrylate-based adsorbent materials or traditional silica gel columns with carefully selected mobile phases [6]. Elution is typically performed using polar aprotic solvents or electrolyte solutions that facilitate desorption of the phosphonium salt from the stationary phase [6]. The process achieves excellent separation efficiency with product recovery rates exceeding 70% and significant improvement in final purity [6]. Specialized purification techniques for quaternary phosphonium salts include the use of surrogate stationary phases in reversed-phase high-performance liquid chromatography [12]. This advanced approach employs C-18 or C-8 derivatized silica coated with hydrophobic quaternary phosphonium salts that act as additional stationary phases [12]. The technique demonstrates remarkable efficiency for purifying quaternary phosphonium compounds, with seven to twelve-fold increases in sample loading capacity compared to conventional chromatographic methods [12]. Vacuum drying over phosphorus pentoxide represents the final purification step for achieving analytical-grade tetrabutylphosphonium iodide [9]. This process removes residual moisture and volatile impurities that may remain after recrystallization or chromatographic purification [9]. The dried product is stored under inert atmosphere conditions to prevent moisture absorption, as tetrabutylphosphonium iodide exhibits hygroscopic properties [10] [11]. Washing protocols with diethyl ether serve as an intermediate purification step particularly effective for removing unreacted starting materials and low-molecular-weight byproducts [1]. The washing process involves multiple extractions with cold diethyl ether, taking advantage of the limited solubility of tetrabutylphosphonium iodide in non-polar solvents [1]. This approach provides excellent removal of tributylphosphine and alkyl halide impurities while preserving the ionic product in the solid phase.
Compound Structure Unique Features Tetrabutylammonium Iodide Effective phase transfer catalyst; used in various organic syntheses. Tetrabutylammonium Bromide Similar catalytic properties but less effective than iodide counterpart. Benzyltriethylammonium Chloride Used primarily in ionic liquid applications; different solubility characteristics. Molecular Structure and Crystallography
Parameter Value Source Molecular Formula C₁₆H₃₆IP [1] [2] Molecular Weight 386.34 g/mol [1] [2] CAS Number 3115-66-0 [1] [2] MDL Number MFCD00050246 [1] [6] InChI Key CCIYPTIBRAUPLQ-UHFFFAOYSA-M [10] Thermodynamic Properties (Melting/Boiling Points, Solubility)
Property Value Unit Source Melting Point 98-100 °C [1] [6] [9] [10] [11] Water Solubility Soluble - [1] [9] [10] [11] Hygroscopicity Hygroscopic - [1] [9] [10] [11] Storage Temperature Ambient - [6] Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared, Raman)
Nuclear Magnetic Resonance Spectroscopy
Infrared Spectroscopy
Raman Spectroscopy
Technique Frequency/Chemical Shift Assignment Source ³¹P Nuclear Magnetic Resonance +20 to +35 ppm Phosphonium center [30] [31] ¹H Nuclear Magnetic Resonance 0.9 ppm (triplet) Methyl groups [31] [32] ¹H Nuclear Magnetic Resonance 1.4-2.2 ppm Methylene groups [31] [32] Infrared 2800-3000 cm⁻¹ Carbon-hydrogen stretching [42] [43] Infrared 1350-1500 cm⁻¹ Methyl/methylene deformation [42] [43] Raman 65-70 cm⁻¹ Anion translation/chain motion [18] [20] Raman 240-265 cm⁻¹ Cation lattice vibration [18] [20] Industrial Production Protocols
Purification Techniques (Recrystallization, Chromatography)
Recrystallization Methodologies
Chromatographic Purification Methods
Advanced Purification Protocols
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